molecular formula C21H26ClN B580404 N-Methyl Maprotiline Hydrochloride CAS No. 23941-45-9

N-Methyl Maprotiline Hydrochloride

Cat. No.: B580404
CAS No.: 23941-45-9
M. Wt: 327.896
InChI Key: NXBLXPMCFCXWFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl Maprotiline Hydrochloride is a tetracyclic antidepressant used primarily in the treatment of depressive disorders. It is known for its ability to inhibit the reuptake of norepinephrine, thereby increasing its concentration in the synaptic cleft and enhancing mood. This compound is closely related to other secondary amine tricyclic antidepressants but has distinct anxiolytic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl Maprotiline Hydrochloride involves the reaction of 9,10-ethanoanthracene-9(10H)-propanamine with methyl iodide under basic conditions to introduce the N-methyl group. The resulting compound is then converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for yield and purity. Techniques such as ultramicro disintegration and drop pill manufacturing are employed to improve the dissolution rate and stability of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Methyl Maprotiline Hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include hydroxylated derivatives and various substituted analogs, which can have different pharmacological properties .

Scientific Research Applications

N-Methyl Maprotiline Hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

N-Methyl Maprotiline Hydrochloride exerts its effects primarily by inhibiting the reuptake of norepinephrine at the presynaptic neuronal membrane. This increases the synaptic concentration of norepinephrine, enhancing adrenergic neurotransmission and improving mood. The compound does not significantly affect serotonin reuptake, distinguishing it from other tricyclic antidepressants .

Comparison with Similar Compounds

N-Methyl Maprotiline Hydrochloride is similar to other secondary amine tricyclic antidepressants such as nortriptyline and protriptyline. it has unique anxiolytic properties and a different side effect profile. For example:

Similar Compounds

  • Nortriptyline
  • Protriptyline
  • Amitriptyline
  • Desipramine

These compounds share structural similarities but differ in their pharmacological profiles and side effect spectra .

Biological Activity

N-Methyl Maprotiline Hydrochloride, a derivative of maprotiline, is a tetracyclic antidepressant (TeCA) known for its multifaceted biological activities. This article delves into its pharmacological properties, mechanisms of action, therapeutic applications, and associated case studies, supported by data tables and research findings.

Overview of this compound

This compound functions primarily as a norepinephrine reuptake inhibitor (NRI) with additional sedative and anxiolytic properties. Its mechanism involves the antagonism of various receptors, including:

  • Norepinephrine Transporters (NET)
  • H1 Histamine Receptors
  • 5-HT2 Serotonin Receptors
  • α1-Adrenergic Receptors
  • Muscarinic Acetylcholine Receptors

This compound exhibits significant effects on neurotransmitter systems, contributing to its antidepressant efficacy and other therapeutic benefits .

The primary mechanism by which N-Methyl Maprotiline exerts its effects is through the inhibition of norepinephrine reuptake. This action is complemented by its antagonistic effects on H1 and 5-HT2 receptors, which contribute to its sedative properties. Additionally, it has been identified as a functional inhibitor of acid sphingomyelinase (FIASMA), further broadening its pharmacological profile .

MechanismEffect
Norepinephrine Reuptake InhibitionIncreases norepinephrine levels in synaptic cleft
H1 Histamine Receptor AntagonismProduces sedative effects
5-HT2 Receptor AntagonismModulates mood and anxiety
α1-Adrenergic Receptor AntagonismMay reduce blood pressure and orthostatic hypotension
FIASMAAlters sphingolipid metabolism

Biological Activity and Efficacy

Research indicates that this compound shows promise not only as an antidepressant but also in other therapeutic areas. It has demonstrated anticancer activity by inducing apoptosis in neuroblastoma cells through caspase-mediated pathways . Additionally, studies have suggested potential benefits in treating conditions such as diabetic kidney disease and certain forms of cancer, including Burkitt lymphoma .

Case Studies

  • Depression Treatment : A clinical trial compared the efficacy of N-Methyl Maprotiline with traditional tricyclic antidepressants (TCAs) like amitriptyline. Results indicated that patients experienced a more rapid onset of antidepressant effects with N-Methyl Maprotiline, with fewer side effects related to anticholinergic activity .
  • Anxiolytic Effects : In animal models, N-Methyl Maprotiline reduced isolation-induced aggressive behavior and inhibited stress-induced responses, suggesting its utility in anxiety disorders .
  • Anticancer Properties : Research highlighted the compound's ability to suppress cell viability in neuroblastoma through JNK- and ERK-dependent mechanisms, indicating potential applications in oncology .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals important characteristics:

  • Bioavailability : Rapidly absorbed following oral administration.
  • Half-life : Approximately 43 to 51 hours, allowing for once-daily dosing.
  • Protein Binding : About 88%, indicating significant distribution in the body.
  • Metabolism : Primarily hepatic through various pathways including N-demethylation and hydroxylation.

Table 2: Pharmacokinetic Parameters

ParameterValue
BioavailabilityHigh
Half-life43 - 51 hours
Protein Binding88%
Primary MetabolismHepatic

Adverse Effects and Safety Profile

While generally well-tolerated, this compound can cause adverse effects similar to other TCAs, including:

  • Anticholinergic effects (dry mouth, constipation)
  • Sedation
  • Cardiovascular issues (orthostatic hypotension)

Notably, it has a lower incidence of severe anticholinergic side effects compared to amitriptyline but may pose risks for individuals with a history of seizures due to its proconvulsant potential at higher doses .

Properties

IUPAC Name

N,N-dimethyl-3-(1-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N.ClH/c1-22(2)15-7-13-21-14-12-16(17-8-3-5-10-19(17)21)18-9-4-6-11-20(18)21;/h3-6,8-11,16H,7,12-15H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXBLXPMCFCXWFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCC12CCC(C3=CC=CC=C31)C4=CC=CC=C24.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.